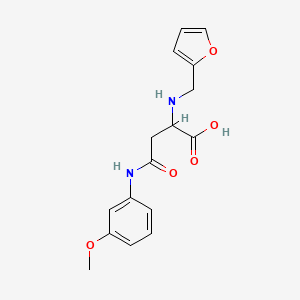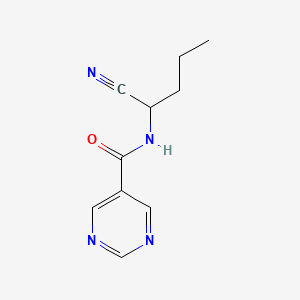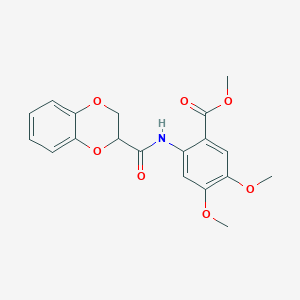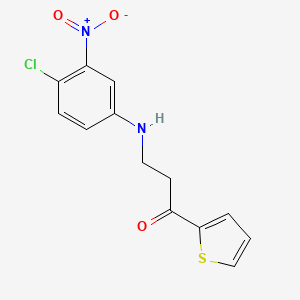
2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a methoxyphenyl group, and a butanoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route starts with the reaction of furan-2-carbaldehyde with an amine to form a Schiff base, which is then reduced to yield the furan-2-ylmethylamine. This intermediate is then reacted with 3-methoxyaniline and a suitable acylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-((Furan-2-ylmethyl)amino)-N-(3-methoxyphenyl)acetamide
- N-(Furan-2-ylmethyl)-2-((3-methoxyphenyl)amino)propanamide
Uniqueness
Compared to similar compounds, 2-((Furan-2-ylmethyl)amino)-4-((3-methoxyphenyl)amino)-4-oxobutanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(3-methoxyanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-22-12-5-2-4-11(8-12)18-15(19)9-14(16(20)21)17-10-13-6-3-7-23-13/h2-8,14,17H,9-10H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNOYTKZQSLVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2892616.png)
![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2892618.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2892619.png)


![1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892627.png)
![N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2892628.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2892629.png)
![1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2892630.png)


![N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2892634.png)

![(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2892637.png)
